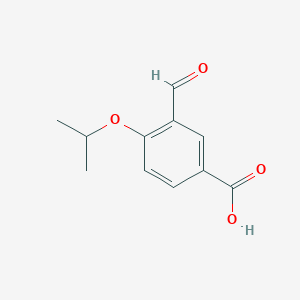3-Formyl-4-(propan-2-yloxy)benzoic acid
CAS No.:
Cat. No.: VC13613898
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12O4 |
|---|---|
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 3-formyl-4-propan-2-yloxybenzoic acid |
| Standard InChI | InChI=1S/C11H12O4/c1-7(2)15-10-4-3-8(11(13)14)5-9(10)6-12/h3-7H,1-2H3,(H,13,14) |
| Standard InChI Key | PEULTQMQZORNLA-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)O)C=O |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with:
-
A formyl group (-CHO) at position 3, which introduces electrophilic reactivity.
-
An isopropoxy group (-OCH(CH)) at position 4, contributing steric bulk and modulating electronic effects.
-
A carboxylic acid (-COOH) at position 1, enabling hydrogen bonding and salt formation .
The IUPAC name, 3-formyl-4-propan-2-yloxybenzoic acid, reflects this substitution pattern. The SMILES notation and InChIKey PEULTQMQZORNLA-UHFFFAOYSA-N uniquely define its connectivity and stereochemistry .
Computed Physicochemical Properties
Key properties derived from computational models include:
| Property | Value | Relevance |
|---|---|---|
| XLogP3 | 1.7 | Indicates moderate lipophilicity |
| Topological PSA | 63.6 Ų | Reflects hydrogen-bonding capacity |
| Rotatable Bonds | 4 | Suggests conformational flexibility |
| Hydrogen Bond Donors | 1 | Limited to the carboxylic acid group |
| Hydrogen Bond Acceptors | 4 | Includes carbonyl and ether oxygens |
These properties influence solubility, permeability, and interaction with biological targets, making the compound suitable for drug discovery .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis typically involves sequential functionalization of the benzoic acid scaffold:
-
Introduction of the Isopropoxy Group:
-
Alkylation of 4-hydroxybenzoic acid with isopropyl bromide under basic conditions (e.g., KCO in DMF).
-
-
Formylation at Position 3:
A representative reaction sequence is:
Optimization Challenges
-
Regioselectivity: Competing substitution at adjacent positions necessitates careful control of reaction conditions.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) is often required to isolate the product from byproducts .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s bifunctional reactivity makes it a precursor for:
-
Anticancer Agents: Hybrid molecules incorporating formyl and carboxylate motifs show cytotoxicity in cell assays.
-
Antibacterial Derivatives: Schiff bases derived from this scaffold exhibit moderate activity against S. aureus .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume